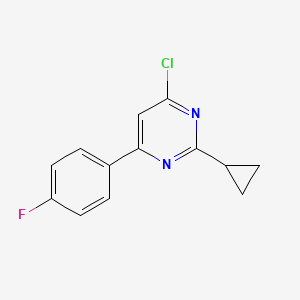

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine

CAS No.: 1354753-95-9

Cat. No.: VC2878788

Molecular Formula: C13H10ClFN2

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354753-95-9 |

|---|---|

| Molecular Formula | C13H10ClFN2 |

| Molecular Weight | 248.68 g/mol |

| IUPAC Name | 4-chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 |

| Standard InChI Key | KNWOXFGNWKBYHQ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F |

| Canonical SMILES | C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F |

Introduction

Chemical and Physical Properties

Molecular Structure and Identity

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine contains a pyrimidine core with three key substituents. The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClFN₂ |

| Molecular Weight | Approximately 247.68 g/mol |

| Appearance | Likely a crystalline solid |

| IUPAC Name | 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine |

Physical Properties

Based on structurally similar compounds like 4-Chloro-6-(4-fluorophenyl)pyrimidine , the following physical properties can be reasonably predicted:

| Property | Predicted Value |

|---|---|

| State at Room Temperature | Solid |

| Melting Point | Likely between 90-150°C |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform, methanol); poorly soluble in water |

| LogP | Likely between 3.0-4.0 (indicating moderate lipophilicity) |

Structural Characteristics

Key Structural Features

The compound contains several structurally significant elements:

-

Pyrimidine Ring: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.

-

Chlorine Substituent: At position 4, providing a reactive site for nucleophilic substitution reactions.

-

Cyclopropyl Group: At position 2, a three-membered ring known for its unique electronic properties and conformational constraints.

-

4-Fluorophenyl Group: At position 6, contributing additional electronic effects and potential binding interactions in biological systems.

Structural Comparison

The compound bears structural similarities to several bioactive molecules, including those mentioned in the literature:

| Related Compound | Structural Similarity | Notable Difference |

|---|---|---|

| 4-Chloro-6-(4-fluorophenyl)pyrimidine | Contains the same pyrimidine core with 4-chloro and 4-fluorophenyl groups | Lacks the 2-cyclopropyl group |

| 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine | Contains 4-chloro and cyclopropyl groups on a pyrimidine core | Has methylsulfonyl instead of 4-fluorophenyl group |

Synthetic Approaches

Cyclization Approach

Drawing from the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine described in the patent literature , a cyclization approach might be feasible:

-

Preparation of an appropriately substituted acyclic precursor

-

Cyclization to form the pyrimidine ring

-

Introduction of functional groups at specific positions

Key Reaction Conditions

The preparation of similar chloropyrimidines often involves specific reaction conditions :

| Reaction Step | Typical Conditions |

|---|---|

| Condensation Reactions | Base catalysis, temperatures 0-50°C initially |

| Cyclization | Higher temperatures (50-110°C), controlled addition of reagents |

| Purification | Filtration, washing, and drying procedures |

| Structural Feature | Potential Biological Significance |

|---|---|

| Chloropyrimidine Core | Common in kinase inhibitors and antimicrobial agents |

| Cyclopropyl Group | Often enhances metabolic stability and binding affinity |

| 4-Fluorophenyl Group | May improve membrane permeability and target binding |

Agricultural and Chemical Applications

Halogenated pyrimidines similar to the target compound have applications in agrochemicals, particularly as fungicides and herbicides. The specific substitution pattern could confer selective activity against certain biological targets.

| Hazard Category | Likely Classification |

|---|---|

| Acute Toxicity | Possibly harmful if swallowed |

| Skin Irritation | Potentially irritating to skin |

| Eye Irritation | May cause serious eye irritation |

| Respiratory Effects | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume